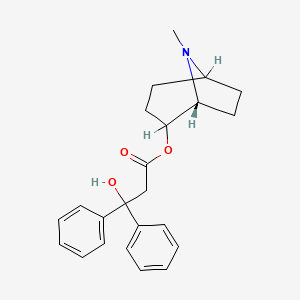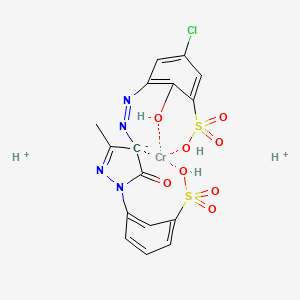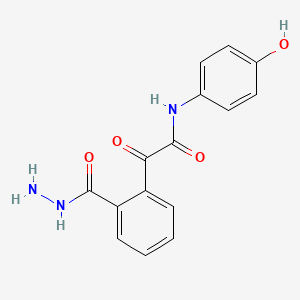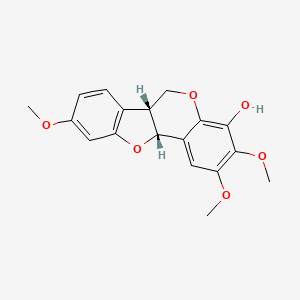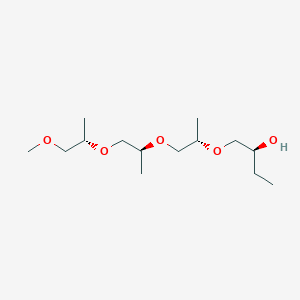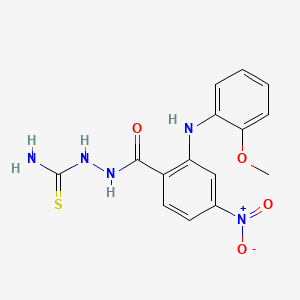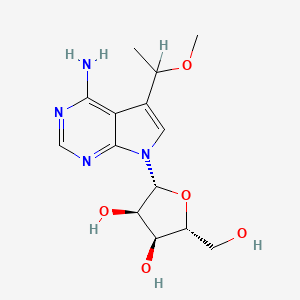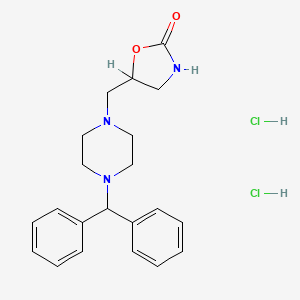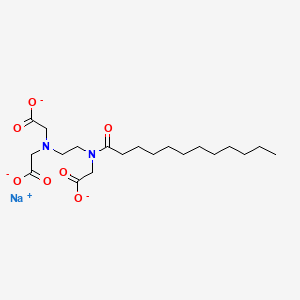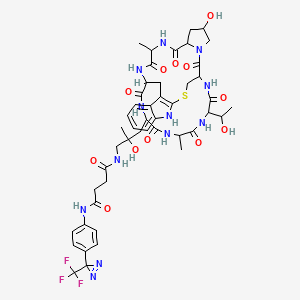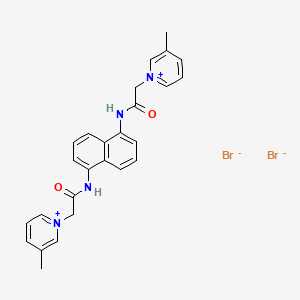
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a biphenyl group, an ethoxy group, and a triazolo ring fused to a phthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Formation of the Triazolo Ring: The triazolo ring can be formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a condensation reaction between a phthalic anhydride and a hydrazine derivative.
Final Assembly: The final compound is obtained by combining the biphenyl group, the triazolo ring, and the phthalazine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazines with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Biphenylyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-methoxy-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)pyrimidine
Uniqueness
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine stands out due to its specific combination of functional groups and structural features. The presence of the ethoxy group, in particular, imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
87540-42-9 |
|---|---|
Fórmula molecular |
C23H18N4O |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
6-ethoxy-3-(4-phenylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H18N4O/c1-2-28-23-20-11-7-6-10-19(20)22-25-24-21(27(22)26-23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Clave InChI |
CWNHFDKOGOTMSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


